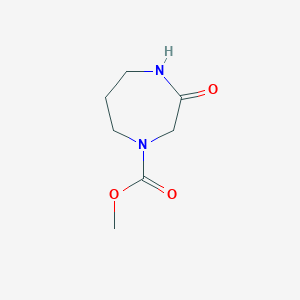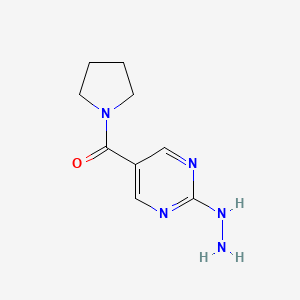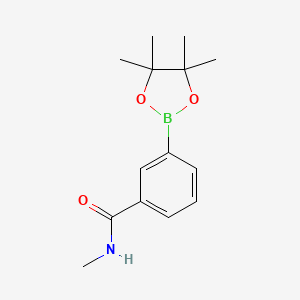
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Overview
Description
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a heterocyclic organic compound . Its IUPAC name is 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde . It has a molecular weight of 222.26 g/mol and its molecular formula is C12H15FN2O .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the canonical SMILES string: CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F . This indicates that the compound contains a piperazine ring with a methyl group attached to one of the nitrogen atoms. The piperazine ring is further attached to a benzene ring, which carries a fluoro group and a formyl group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . Its exact mass is 222.11700 .Scientific Research Applications
3. 4-Fluorobenzaldehyde
- Application Summary : This compound was used in the preparation of pyrazolopyridine UR-13756 .
- Methods of Application : The compound is used in the synthesis of pyrazolopyridine UR-13756 .
- Results : The results of this application are not specified in the source .
4. Synthesis and Anti-Tumor Activity Evaluation
- Application Summary : This research focuses on the synthesis and anti-tumor activity evaluation of novel compounds .
- Methods of Application : The substitutes on piperazinyl influenced anti-tumor activities .
- Results : The results suggested that the substitutes on piperazinyl influenced anti-tumor activities remarkably .
5. 4-Fluorobenzaldehyde
- Application Summary : This compound was used in the preparation of pyrazolopyridine UR-13756 .
- Methods of Application : The compound is used in the synthesis of pyrazolopyridine UR-13756 .
- Results : The results of this application are not specified in the source .
6. Synthesis and Anti-Tumor Activity Evaluation
- Application Summary : This research focuses on the synthesis and anti-tumor activity evaluation of novel compounds .
- Methods of Application : The substitutes on piperazinyl influenced anti-tumor activities .
- Results : The results suggested that the substitutes on piperazinyl influenced anti-tumor activities remarkably .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
properties
IUPAC Name |
4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSDLACNUEQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)
![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)


![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)


![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)





